
Tioridazina-d3 Clorhidrato
Descripción general
Descripción
La tioridazina-d3 (clorhidrato) es una forma deuterada del clorhidrato de tioridazina, un antipsicótico de fenotiazina utilizado principalmente en el tratamiento de la esquizofrenia y el trastorno de ansiedad generalizada. El etiquetado de deuterio en la tioridazina-d3 se utiliza para estudiar la farmacocinética y las vías metabólicas del fármaco, proporcionando información sobre su comportamiento en el cuerpo humano .
Aplicaciones Científicas De Investigación
Pharmacological Research
Mechanism of Action
Thioridazine-d3 Hydrochloride primarily acts as a dopamine receptor antagonist, specifically targeting the D1 and D2 receptors in the mesolimbic pathway of the brain. This interaction is crucial for understanding its effects on various neurological disorders, particularly schizophrenia and other psychotic conditions. The compound has been shown to induce apoptosis in cancer cells by activating specific biochemical pathways, including the eIF2α/ATF4/CHOP axis, which leads to endoplasmic reticulum stress.
Pharmacokinetics
The pharmacokinetic profile of Thioridazine-d3 Hydrochloride reveals incomplete bioavailability, which is significant for its application in pharmacokinetic studies. Understanding its absorption, distribution, metabolism, and excretion (ADME) is essential for optimizing dosing regimens in clinical settings.
Oncology Applications
Thioridazine-d3 Hydrochloride has demonstrated promising results in cancer research:
- Tumor Suppression : Studies have shown that thioridazine hydrochloride can inhibit tumor growth in various cancer types, including triple-negative breast cancer (TNBC). In vivo studies indicated a tumor weight inhibition rate of 63.73% when treated with thioridazine .
- Mechanisms of Action : The compound induces G0/G1 cell cycle arrest and apoptosis through down-regulation of cyclin-dependent kinases (CDKs) and up-regulation of cell cycle inhibitors such as p21 and p27. Additionally, it alters mitochondrial function, contributing to its cytotoxic effects on cancer cells .
- Autophagy Induction : Thioridazine has been observed to induce autophagy in glioblastoma multiforme cells, enhancing cytotoxicity through increased accumulation of acid vesicular organelles (AVOs) and promoting autophagic flux .
Analytical Chemistry
In analytical chemistry, Thioridazine-d3 Hydrochloride serves as a reference standard for studying metabolic pathways and degradation products of thioridazine. Its deuterated form allows for more precise tracking and analysis during experiments involving mass spectrometry and nuclear magnetic resonance spectroscopy .
Antimicrobial Applications
Recent studies have suggested that thioridazine hydrochloride may possess antimicrobial properties effective against resistant strains of bacteria. Its potential as an adjunct treatment in antimicrobial therapies is being explored due to its ability to enhance the efficacy of traditional antibiotics .
Industrial Applications
Thioridazine-d3 Hydrochloride is also utilized in pharmaceutical development, particularly in the formulation of new antipsychotic drugs. Its role in quality control processes ensures that pharmaceutical products meet safety and efficacy standards .
Data Table: Summary of Applications
Application Area | Specific Uses | Key Findings |
---|---|---|
Pharmacological Research | Dopamine receptor antagonism | Induces apoptosis via ER stress pathways |
Oncology | Tumor suppression | 63.73% tumor weight inhibition in animal models |
Analytical Chemistry | Reference standard for metabolic studies | Enhanced precision in mass spectrometry |
Antimicrobial Research | Potential antimicrobial properties | Effective against resistant bacterial strains |
Industrial Development | Formulation of new antipsychotic drugs | Ensures quality control in pharmaceutical products |
Mecanismo De Acción
La tioridazina-d3 (clorhidrato) ejerce sus efectos bloqueando los receptores dopaminérgicos D1 y D2 mesolímbicos postsinápticos en el cerebro. Esta acción ayuda a aliviar los síntomas de la esquizofrenia y otros trastornos psicóticos. Además, la tioridazina tiene actividad en los receptores de serotonina, noradrenalina e histamina, lo que contribuye a su perfil farmacológico general .
Compuestos similares:
Clorpromazina: Otro antipsicótico de fenotiazina con usos terapéuticos similares, pero con diferentes perfiles de efectos secundarios.
Flufenazina: Un antipsicótico de fenotiazina de alta potencia con una duración de acción más larga.
Mesoridazina: Un metabolito de la tioridazina con propiedades farmacológicas similares.
Singularidad: La tioridazina-d3 (clorhidrato) es única debido a su etiquetado de deuterio, que permite estudios farmacocinéticos y metabólicos detallados. Este etiquetado proporciona una comprensión más clara del comportamiento del fármaco en el cuerpo, lo que ayuda al desarrollo de agentes terapéuticos más seguros y efectivos .
Análisis Bioquímico
Biochemical Properties
Thioridazine-d3 Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is known to block postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also blocks alpha-adrenergic effects and depresses the release of hypothalamic and hypophyseal hormones .
Cellular Effects
Thioridazine-d3 Hydrochloride has been found to induce autophagy and immunogenic cell death (ICD) in colorectal cancer (CRC) . It also induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells .
Molecular Mechanism
The molecular mechanism of Thioridazine-d3 Hydrochloride involves blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also inhibits the PI3K/Akt/mTOR/p70S6K signaling pathways .
Temporal Effects in Laboratory Settings
Thioridazine-d3 Hydrochloride accumulates within melanin granules of the retinal pigment epithelium (RPE), affecting enzyme kinetics . The accumulation of Thioridazine-d3 Hydrochloride leads to damage to the RPE, outer retina, and choriocapillaris .
Dosage Effects in Animal Models
Thioridazine-d3 Hydrochloride showed a dose-dependent and statistically significant effect in vivo at doses from 15 to 25 mg/kg . The maximum recommended dose in humans is 800 mg/day (about 11.4 mg/kg for a patient of 70 kg) .
Transport and Distribution
Thioridazine-d3 Hydrochloride is rapidly absorbed and has a distribution volume of 1.8 to 6.7 L/kg .
Subcellular Localization
Thioridazine-d3 Hydrochloride is known to accumulate within melanin granules of the retinal pigment epithelium (RPE), affecting enzyme kinetics . This suggests that it may be localized within melanin granules in the RPE cells.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de tioridazina-d3 (clorhidrato) implica la incorporación de átomos de deuterio en la molécula de tioridazina. Esto se puede lograr mediante varios métodos, incluyendo reacciones de intercambio catalítico hidrógeno-deuterio. La reacción generalmente implica el uso de gas deuterio (D2) en presencia de un catalizador como paladio sobre carbón (Pd/C) en condiciones controladas .
Métodos de producción industrial: La producción industrial de tioridazina-d3 (clorhidrato) sigue rutas sintéticas similares, pero a mayor escala. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y la consistencia del compuesto deuterado. El producto final se convierte entonces en su forma de sal de clorhidrato para su estabilidad y facilidad de uso .
Análisis De Reacciones Químicas
Tipos de reacciones: La tioridazina-d3 (clorhidrato) se somete a diversas reacciones químicas, entre ellas:
Oxidación: La tioridazina puede oxidarse para formar sulfóxidos y sulfonas.
Reducción: El compuesto se puede reducir a sus derivados de amina correspondientes.
Sustitución: La tioridazina puede sufrir reacciones de sustitución nucleofílica, particularmente en el átomo de azufre.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno (H2O2) y el permanganato de potasio (KMnO4).
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4).
Sustitución: Los nucleófilos como los tioles y las aminas se utilizan comúnmente en reacciones de sustitución.
Principales productos formados:
Oxidación: Sulfóxidos y sulfonas.
Reducción: Derivados de amina.
Sustitución: Diversos derivados de fenotiazina sustituidos.
Comparación Con Compuestos Similares
Chlorpromazine: Another phenothiazine antipsychotic with similar therapeutic uses but different side effect profiles.
Fluphenazine: A high-potency phenothiazine antipsychotic with a longer duration of action.
Mesoridazine: A metabolite of thioridazine with similar pharmacological properties.
Uniqueness: Thioridazine-d3 (hydrochloride) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a clearer understanding of the drug’s behavior in the body, aiding in the development of safer and more effective therapeutic agents .
Actividad Biológica
Thioridazine-d3 hydrochloride is a deuterated derivative of thioridazine, a phenothiazine antipsychotic primarily used for treating psychoses, including schizophrenia. This compound has garnered attention not only for its psychotropic effects but also for its potential anticancer properties. This article explores the biological activity of Thioridazine-d3 hydrochloride, focusing on its mechanisms of action, pharmacokinetics, and research findings related to its therapeutic applications.
Thioridazine-d3 hydrochloride primarily acts as an antagonist at the postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. By blocking these receptors, the compound modulates dopaminergic signaling, which is crucial for managing psychotic symptoms.
Biochemical Pathways
The compound has been shown to induce endoplasmic reticulum (ER) stress in cancer cells through the activation of the eIF2α/ATF4/CHOP axis . This pathway is significant in the context of cancer therapy as it can lead to apoptosis in malignant cells.
Pharmacokinetics
The pharmacokinetic profile of Thioridazine-d3 involves its absorption, distribution, metabolism, and excretion (ADME). Notably, its bioavailability is incomplete, which may influence its therapeutic efficacy. The compound is rapidly absorbed and exhibits a dose-dependent effect in various biological settings.
Cellular Effects
Thioridazine-d3 has been found to induce autophagy and immunogenic cell death (ICD) in colorectal cancer (CRC) models. In studies involving glioblastoma (GBM) cells, it was observed that treatment led to significant reductions in cell viability and increased levels of autophagic markers such as LC3-II , indicating a robust autophagic response .
Case Studies and Experimental Findings
Several studies have documented the anticancer effects of Thioridazine-d3:
- Study on GBM Cells : Thioridazine was shown to reduce cell viability and induce autophagy in GBM stem cells. Flow cytometry analysis indicated a dose-dependent accumulation of acid vesicular organelles (AVOs), confirming the induction of autophagy .
- In Vivo Effects : In xenograft mouse models, thioridazine treatment resulted in significantly smaller tumor sizes compared to control groups. Immunohistochemical analysis revealed high expression levels of LC3-II in tumor sections from treated mice, further supporting the role of autophagy in mediating its anticancer effects .
- Effects on Triple-Negative Breast Cancer (TNBC) : Research demonstrated that thioridazine induced mitochondrial dysfunction and increased reactive oxygen species (ROS) levels in TNBC cells. This led to enhanced apoptosis and cytotoxicity at higher concentrations .
Toxicological Considerations
While thioridazine-d3 exhibits promising therapeutic effects, it is essential to consider its toxicity profile. Long-term use of phenothiazines like thioridazine has been associated with hepatotoxicity and other adverse effects. Although elevations in liver enzymes are typically mild and transient, rare instances of clinically apparent liver injury have been reported .
Summary Table of Biological Activity
Activity | Description |
---|---|
Dopamine Receptor Antagonism | Blocks D1 and D2 receptors; reduces psychotic symptoms |
Autophagy Induction | Promotes autophagic processes in cancer cells |
Cytotoxic Effects | Reduces viability in GBM and CRC cells; induces apoptosis |
Pharmacokinetics | Rapid absorption; incomplete bioavailability |
Toxicity Risks | Potential for hepatotoxicity and other side effects with long-term use |
Propiedades
IUPAC Name |
2-methylsulfanyl-10-[2-[1-(trideuteriomethyl)piperidin-2-yl]ethyl]phenothiazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2S2.ClH/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(24-2)15-19(21)23;/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;1H/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFNXWQNBYZDAQ-NIIDSAIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662208 | |
Record name | 10-{2-[1-(~2~H_3_)Methylpiperidin-2-yl]ethyl}-2-(methylsulfanyl)-10H-phenothiazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189928-36-6 | |
Record name | 10-{2-[1-(~2~H_3_)Methylpiperidin-2-yl]ethyl}-2-(methylsulfanyl)-10H-phenothiazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.